molecular formula C7H8O4 B1593695 Cyclopent-1-ene-1,2-dicarboxylic acid CAS No. 3128-15-2

Cyclopent-1-ene-1,2-dicarboxylic acid

Cat. No.: B1593695
CAS No.: 3128-15-2
M. Wt: 156.14 g/mol
InChI Key: JDHOCWRIAQDGEY-UHFFFAOYSA-N
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Description

Cyclopent-1-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C7H8O4 and a molecular weight of 156.14 g/mol. It is a cyclic compound featuring a five-membered ring with two carboxylic acid groups attached to the first and second carbon atoms of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-1-ene-1,2-dicarboxylic acid can be synthesized through several methods, including the oxidation of cyclopentene derivatives or the cyclization of appropriate precursors. One common method involves the oxidation of cyclopentene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction conditions typically require controlled temperatures and the presence of a suitable solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary depending on the desired purity and yield of the compound. Additionally, continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-1-ene-1,2-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Halogenation with chlorine (Cl2) or bromine (Br2), nitration with nitric acid (HNO3)

Major Products Formed:

  • Oxidation: this compound can be further oxidized to produce dicarboxylic acids with additional oxygen atoms.

  • Reduction: Reduction reactions can lead to the formation of cyclopentane derivatives.

  • Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound, resulting in various substituted derivatives.

Scientific Research Applications

Cyclopent-1-ene-1,2-dicarboxylic acid has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

  • Medicine: this compound and its derivatives can be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

  • Cyclopentene-1,2-dicarboxylic acid

  • 3-Methyl-cyclopent-1-ene-1,2-dicarboxylic acid

  • Cyclopent-1-ene-1,2-dicarboxylic acid monomethyl ester

Properties

IUPAC Name

cyclopentene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOCWRIAQDGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315064
Record name Cyclopent-1-ene-1,2-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-15-2
Record name Cyclopentene-1,2-dicarboxylic acid
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Record name Cyclopent-1-ene-1,2-dicarboxylic acid
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Record name cyclopent-1-ene-1,2-dicarboxylic acid
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Record name Cyclopent-1-ene-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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